molecular formula C15H14Cl4O2 B14676671 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 40001-95-4

1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene

Cat. No.: B14676671
CAS No.: 40001-95-4
M. Wt: 368.1 g/mol
InChI Key: KOEBESAHEPEOIN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the highest yield. The process involves multiple steps, including chlorination and methoxylation, to introduce the chlorine and methoxy groups into the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.

    Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated and methoxylated derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure .

Scientific Research Applications

1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its specific arrangement of chlorine and methoxy groups on a bicyclic framework. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

40001-95-4

Molecular Formula

C15H14Cl4O2

Molecular Weight

368.1 g/mol

IUPAC Name

1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C15H14Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-7,10H,8H2,1-2H3

InChI Key

KOEBESAHEPEOIN-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(CC(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC

Origin of Product

United States

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